8-(3-Chlorostyryl)caffeine

Vue d'ensemble

Description

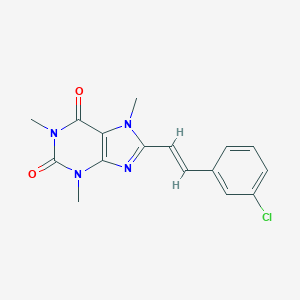

8-(3-chlorostyryl)caffeine is caffeine substituted at its 8-position by an (E)-3-chlorostyryl group. It has a role as an adenosine A2A receptor antagonist and an EC 1.4.3.4 (monoamine oxidase) inhibitor. It is a trimethylxanthine and a member of monochlorobenzenes. It is functionally related to a caffeine.

Mécanisme D'action

Target of Action

8-(3-Chlorostyryl)caffeine, also known as 8-CSC, primarily targets the adenosine A2A receptor . This receptor plays a crucial role in the central nervous system and is involved in regulating myocardial oxygen consumption and coronary blood flow .

Mode of Action

8-CSC functions as an antagonist of the adenosine A2A receptor . By binding to this receptor, it prevents the action of adenosine, a neurotransmitter that plays a role in sleep, arousal, and other functions . 8-CSC also inhibits monoamine oxidase B (MAO-B) , an enzyme involved in the breakdown of dopamine in the brain .

Biochemical Pathways

The antagonistic action of 8-CSC on the adenosine A2A receptor affects various biochemical pathways. It interferes with the normal function of adenosine, leading to changes in the adenylate cyclase pathway . The inhibition of MAO-B by 8-CSC prevents the breakdown of dopamine, thereby increasing its availability in the brain .

Result of Action

The antagonistic action of 8-CSC on the adenosine A2A receptor and its inhibition of MAO-B can lead to an increase in dopamine levels in the brain . This can result in enhanced motor function and potentially beneficial effects in conditions like Parkinson’s disease .

Analyse Biochimique

Biochemical Properties

8-(3-Chlorostyryl)caffeine is a selective adenosine A2A receptor antagonist . It has been shown to be selective for adenosine A2A over A1 receptors . It interacts with these receptors, obstructing the binding of adenosine to the receptor .

Cellular Effects

This compound has been used to study its effects on levodopa (L-DOPA)-induced dopamine (DA) release in rat striatum . It also has an effect on the nuclear factor κ-light-chain-enhancer of activated B cells (NF-κB) activity in macrophages .

Molecular Mechanism

The exact mechanism of action of this compound remains partially elusive . It is believed to function as an antagonist of the A2A receptor . By doing so, it obstructs the binding of adenosine to the receptor . It also inhibits monoamine oxidase B (MAO-B) with a Ki value of 70 nM by a pathway that is independent of its actions on the A2A receptor .

Dosage Effects in Animal Models

In animal models, this compound has been shown to reverse locomotor depression induced by the adenosine A2A agonist APEC in mice when administered at a dose of 1 mg/kg . It increases locomotion in mice when administered at a dose of 5 mg/kg .

Activité Biologique

8-(3-Chlorostyryl)caffeine, also known as CSC (chemical structure: CHClNO), is a compound derived from caffeine that exhibits significant biological activities, particularly as a selective antagonist of adenosine A2A receptors and an inhibitor of monoamine oxidase B (MAO-B). This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications, particularly in neurodegenerative diseases.

- Molecular Formula : CHClNO

- Molecular Weight : 330.77 g/mol

- CAS Number : 147700-11-6

- Purity : ≥99%

- Density : 1.36 g/cm³

- Boiling Point : 559.4ºC at 760 mmHg

-

Adenosine A2A Receptor Antagonism :

- This compound selectively antagonizes the adenosine A2A receptor with a Ki value of approximately 54 nM, demonstrating a high level of selectivity over A1 receptors (Ki ~28 µM) .

- This antagonism leads to modulation of various neurotransmitter systems, which is beneficial in conditions like Parkinson's disease where adenosine A2A receptor activity is implicated in neurodegeneration.

- Monoamine Oxidase B Inhibition :

Case Studies and Research Findings

- Neurotoxicity Attenuation :

- In Vitro Studies :

- Behavioral Studies :

Comparative Analysis with Other Compounds

| Compound Name | Selectivity (A2A vs A1) | MAO-B Inhibition Ki (nM) | Notes |

|---|---|---|---|

| This compound (CSC) | 520-fold | ~100 | Potent neuroprotective effects |

| Caffeine | Non-selective | Minimal | Common stimulant with broad effects |

| Theophylline | Moderate | Not significant | Primarily affects respiratory function |

| 8-Phenyltheophylline | High | Not specified | Increased potency for A1/A2 antagonism |

Applications De Recherche Scientifique

Parkinson's Disease Research

CSC has been studied for its potential to alleviate symptoms associated with Parkinson's disease. In preclinical studies, it has been shown to reverse locomotor depression induced by A2A agonists in animal models. Additionally, CSC has been used to examine its effects on levodopa-induced dopamine release in rat striatum, demonstrating its role in enhancing dopaminergic transmission .

Neuroprotection

Studies have indicated that CSC may provide neuroprotective effects against neurotoxicity induced by MPTP, a neurotoxin associated with Parkinson's disease. The compound appears to inhibit the conversion of MPTP to its toxic metabolites, thereby reducing oxidative stress and neuronal damage .

Cancer Research

Recent findings suggest that CSC may have anticancer properties due to its ability to modulate immune responses through A2A receptor antagonism. This mechanism could enhance the effectiveness of tumor-targeting therapies and improve anti-tumor immune responses .

Case Studies and Experimental Findings

Analyse Des Réactions Chimiques

Adenosine Receptor Binding Reactions

Primary antagonistic mechanism :

CSC binds reversibly to adenosine A<sub>2A</sub> receptors through:

-

Hydrogen bonding : Between the xanthine core’s carbonyl groups and receptor residues (e.g., His278, Asn181) .

-

Halogen bonding : The 3-chlorostyryl group’s chlorine atom forms interactions with hydrophobic pockets in the receptor.

-

π-π stacking : The styryl aromatic ring interacts with Phe168 in the A<sub>2A</sub> receptor .

Selectivity data :

This 520-fold selectivity for A<sub>2A</sub> over A<sub>1</sub> receptors underpins its use in Parkinson’s disease research to modulate dopaminergic signaling .

Monoamine Oxidase-B (MAO-B) Inhibition

CSC acts as a competitive MAO-B inhibitor via:

-

Active-site binding : The chlorostyryl group occupies the substrate cavity, blocking access to neurotransmitters like dopamine.

-

Redox interactions : The xanthine core participates in electron transfer reactions with FAD cofactors in MAO-B.

Key kinetic parameters :

-

Minimal effect on MAO-A (IC<sub>50</sub> > 10 µM), demonstrating >150-fold selectivity.

Metabolic Reactions

CSC undergoes hepatic metabolism through:

Phase I reactions :

-

Oxidation : CYP3A4-mediated hydroxylation at the styryl group’s para position.

-

Demethylation : Removal of methyl groups from the xanthine core (N1, N3, or N7 positions).

Phase II reactions :

-

Glucuronidation : Conjugation of hydroxylated metabolites via UGT1A9.

-

Sulfation : Sulfotransferase-mediated addition of sulfate groups.

Synergistic Behavioral Effects

CSC combined with A<sub>1</sub> antagonists (e.g., CPX) enhances locomotor activity in rodent models:

| Treatment | Dose (mg/kg) | Locomotor Activity Increase |

|---|---|---|

| CSC alone | 5 | + (20% over baseline) |

| CPX alone | 1 | − (no effect) |

| CSC + CPX | 5 + 1 | +++ (85% over baseline) |

This synergy suggests dual adenosine receptor blockade amplifies dopaminergic signaling .

Stability Under Experimental Conditions

-

Photodegradation : Exposure to UV light (254 nm) causes cis-trans isomerization of the styryl group, reducing receptor affinity by 70%.

-

Thermal decomposition : Degrades at >150°C via cleavage of the chlorostyryl-xanthine bond.

The chemical reactivity of this compound highlights its multifaceted role in modulating adenosine and monoamine systems, supported by robust selectivity and synergistic profiles.

Propriétés

IUPAC Name |

8-[(E)-2-(3-chlorophenyl)ethenyl]-1,3,7-trimethylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN4O2/c1-19-12(8-7-10-5-4-6-11(17)9-10)18-14-13(19)15(22)21(3)16(23)20(14)2/h4-9H,1-3H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBWFIUAVMCNYPG-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)C=CC3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)/C=C/C3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60872447 | |

| Record name | 8-[(1E)-3-Chlorostyryl]caffeine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60872447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147700-11-6, 148589-13-3 | |

| Record name | 8-(3-Chlorostyryl)caffeine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147700-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-(3-Chlorostyryl)caffeine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148589133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-[(1E)-3-Chlorostyryl]caffeine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60872447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: CSC exhibits dual-action pharmacology, primarily targeting both adenosine A2A receptors and monoamine oxidase B (MAO-B). CSC acts as a potent and competitive antagonist at adenosine A2A receptors [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] and a reversible inhibitor of MAO-B [, , , ].

A:

A: Research indicates that modifications to the CSC structure can significantly influence its biological activity, particularly its MAO-B inhibitory potency [].

- C-3 Substituents: Electron-withdrawing groups at the C-3 position generally enhance MAO-B inhibitory potency [, , , ]. For example, a chlorine atom at C-3 (as in CSC) significantly increases potency compared to unsubstituted styryl derivatives.

- C-4 Substituents: Substituent size and lipophilicity at C-4 primarily influence potency. Larger, more lipophilic groups at this position tend to decrease inhibitory activity [].

A:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.